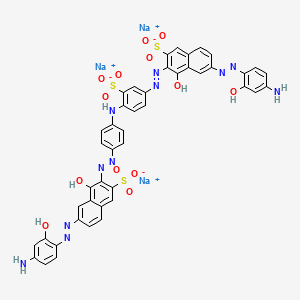
Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-3-((4-((4-((7-((4-amino-2-hydroxyphenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-3-((4-((4-((7-((4-amino-2-hydroxyphenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its stability and vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-3-((4-((4-((7-((4-amino-2-hydroxyphenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 4-amino-2-hydroxyphenyl. This involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1-hydroxy-3-sulphonato-2-naphthyl to form the first azo linkage.
Subsequent Diazotization and Coupling: This process is repeated with additional aromatic amines and coupling components to build the complex structure of the dye.
Final Product Formation: The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the trisodium salt form of the dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under specific conditions, such as in the presence of reducing agents like sodium dithionite.
Substitution: The sulphonate groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used reducing agents.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amino derivatives with potential changes in solubility and color.
Substitution: Modified dyes with different functional groups, potentially altering their application properties.
Applications De Recherche Scientifique
Chemistry
Analytical Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Synthetic Chemistry: Employed in the synthesis of other complex organic compounds.
Biology
Histology: Utilized as a staining agent for biological tissues, aiding in the visualization of cellular structures.
Medicine
Diagnostic Tools: Incorporated in diagnostic assays and tests due to its colorimetric properties.
Industry
Textile Industry: Widely used as a dye for fabrics due to its vibrant color and stability.
Printing: Used in inks for printing applications.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which are responsible for its color properties. The molecular targets include various substrates in analytical and diagnostic applications. The pathways involved often include interactions with other chemical species that result in color changes, making it useful as an indicator.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium 4-((4-amino-2-hydroxyphenyl)azo)-3-hydroxy-2-naphthalenesulphonate
- Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-4-hydroxy-3-sulphonatonaphthalene-2-sulphonate
Uniqueness
Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-3-((4-((4-((7-((4-amino-2-hydroxyphenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its complex structure, which provides enhanced stability and a broader range of color properties compared to simpler azo dyes. This makes it particularly valuable in applications requiring high-performance dyes.
Propriétés
Numéro CAS |
79057-88-8 |
|---|---|
Formule moléculaire |
C44H30N11Na3O13S3 |
Poids moléculaire |
1085.9 g/mol |
Nom IUPAC |
trisodium;6-[(4-amino-2-hydroxyphenyl)diazenyl]-3-[[4-[4-[[7-[(4-amino-2-hydroxyphenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C44H33N11O13S3.3Na/c45-24-3-12-33(36(56)17-24)52-49-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)54-48-27-9-7-26(8-10-27)47-35-14-11-30(21-38(35)69(60,61)62)51-55-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)50-53-34-13-4-25(46)18-37(34)57;;;/h1-21,47,56-59H,45-46H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3 |
Clé InChI |
VBESMCXNVSSFNS-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


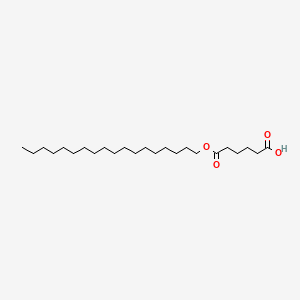

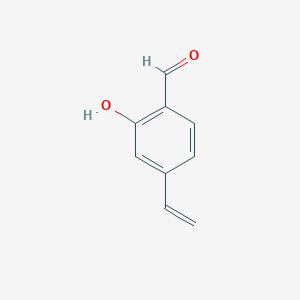
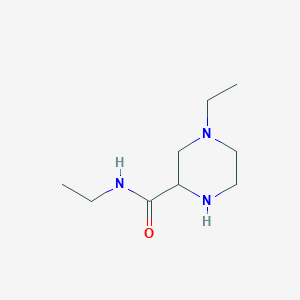
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
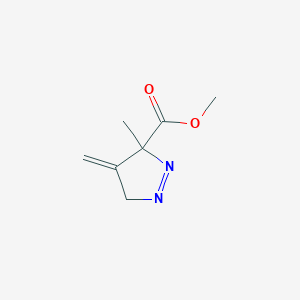
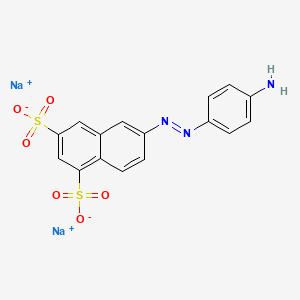
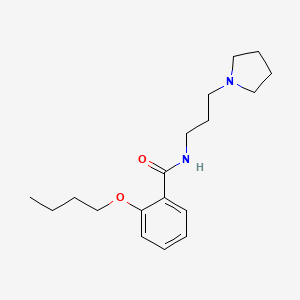
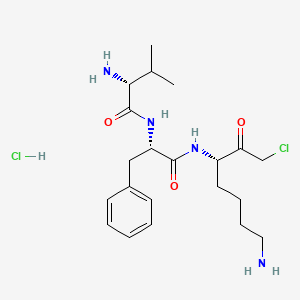
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)

![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)
